Benzoic acid;cyclohexane-1,2-diol
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Overview
Description
Benzoic acid;cyclohexane-1,2-diol is a compound that combines the properties of benzoic acid and cyclohexane-1,2-diol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexane-1,2-diol is a diol with hydroxyl groups on adjacent carbon atoms in a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent, such as osmium tetroxide, to form the diol. The reaction conditions typically include a non-aqueous solvent like chloroform or acetone to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of catalytic amounts of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile has been reported to efficiently produce the compound through a regioselective ring-opening reaction of epoxides with benzoic acid .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Osmium tetroxide is commonly used for the oxidation of alkenes to form diols.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting benzoic acid to benzyl alcohol.
Substitution: Acid chlorides and alcohols can react with the hydroxyl groups to form esters and ethers, respectively.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Ethers and esters.
Scientific Research Applications
Benzoic acid;cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, leading to the formation of ketones or carboxylic acids . These reactions are facilitated by the presence of suitable oxidizing agents and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: A diol with similar hydroxyl groups but without the benzoic acid moiety.
Benzoic acid: An aromatic carboxylic acid without the cyclohexane diol structure.
Benzyl alcohol: A reduction product of benzoic acid with a hydroxyl group attached to a benzene ring.
Uniqueness
Benzoic acid;cyclohexane-1,2-diol is unique due to the combination of aromatic and aliphatic properties in a single molecule. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
72375-13-4 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
benzoic acid;cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2 |
InChI Key |
DJJZDVWAIADFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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